molecular formula C9H6Br5NO2 B12560689 2,3,4,5,6-Pentabromo-L-phenylalanine CAS No. 194204-61-0

2,3,4,5,6-Pentabromo-L-phenylalanine

Cat. No.: B12560689
CAS No.: 194204-61-0
M. Wt: 559.7 g/mol
InChI Key: PBHLJOHBGWKERZ-VKHMYHEASA-N
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Description

2,3,4,5,6-Pentabromo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, where all five hydrogen atoms on the phenyl ring are substituted with bromine atoms. Bromination significantly alters molecular weight, solubility, and environmental persistence compared to non-halogenated or partially substituted analogs.

Properties

CAS No.

194204-61-0

Molecular Formula

C9H6Br5NO2

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid

InChI

InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1

InChI Key

PBHLJOHBGWKERZ-VKHMYHEASA-N

Isomeric SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Halogen Substitution Key Features
2,3,4,5,6-Pentabromo-L-Phenylalanine C₉H₆Br₅NO₂ (inferred) ~560 (calculated*) 5 Br atoms Fully brominated phenyl ring; high steric bulk and molecular weight.
2,3,4,5,6-Pentafluoro-L-Phenylalanine C₉H₆F₅NO₂ 255.14 5 F atoms Electronegative fluorine atoms; lower molecular weight and hydrophobicity.
4-Bromo-DL-Phenylalanine C₉H₁₀BrNO₂ 244.09 1 Br atom (para) Single bromine substitution; retains solubility in aqueous systems.
L-Phenylalanine-d5 C₉H₅D₅NO₂ 170.22 5 D atoms Deuterium-labeled for metabolic studies; minimal structural perturbation.
Decabromodiphenyl Ether (DecaBDE) C₁₂H₁₀Br₁₀O 959.17 10 Br atoms Brominated aromatic ether; high environmental persistence and toxicity.

*Calculated mass: [(9×12) + (6×1) + (5×80) + 14 + (2×16) = 560 g/mol].

Key Structural Insights:
  • Bromination vs. Fluorination: Bromine’s larger atomic radius (113 pm vs.
  • Deuterated vs. Halogenated : Deuterated phenylalanine (L-Phenylalanine-d5) retains native chemical behavior, whereas halogenation drastically alters reactivity and interactions .

Physicochemical Properties

Solubility and Stability:
  • Pentabromo-L-Phenylalanine : Expected to exhibit very low water solubility (<1 μg/L) due to bromine’s hydrophobicity, similar to DecaBDE (<0.1 μg/L) .
  • Pentafluoro-L-Phenylalanine : Higher solubility in organic solvents (e.g., DMSO) compared to brominated analogs, attributed to fluorine’s polar hydrophobicity .
Environmental Persistence:
  • Brominated compounds like DecaBDE and pentabromo-phenylalanine are highly persistent, with soil half-lives >150 days . Fluorinated analogs may degrade faster due to stronger C-F bonds resisting hydrolysis.

Research Findings and Gaps

  • Environmental Impact : Pentabromo-phenylalanine’s persistence aligns with brominated flame retardants like DBDPE, which are regulated under the Stockholm Convention .
  • Toxicity Data : Direct studies on pentabromo-phenylalanine are absent; extrapolation from DecaBDE suggests concerns about bioaccumulation and endocrine disruption .

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